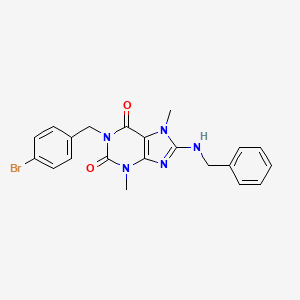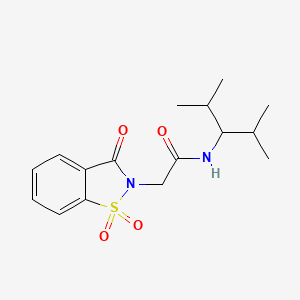
8-(benzylamino)-1-(4-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a benzylamino group, a bromophenylmethyl group, and a tetrahydropurine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Formation of the Tetrahydropurine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine ring system.
Introduction of the Benzylamino Group: This is achieved through nucleophilic substitution reactions where a benzylamine is introduced to the purine core.
Attachment of the Bromophenylmethyl Group: This step involves the use of bromophenylmethyl halides in a substitution reaction to attach the bromophenylmethyl group to the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the bromophenylmethyl group, potentially leading to the removal of the bromine atom.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: Formation of benzylamine oxides.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of purine-related enzymes.
Receptor Binding: It may interact with specific biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: The compound is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Material Science: It can be used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group may facilitate binding to enzyme active sites, while the bromophenylmethyl group can enhance interactions with hydrophobic pockets in receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
8-(BENZYLAMINO)-1-METHYL-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the bromophenylmethyl group.
8-(AMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the benzyl group.
Uniqueness
The presence of both the benzylamino and bromophenylmethyl groups in 8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique chemical and biological properties, making it distinct from its analogs
特性
分子式 |
C21H20BrN5O2 |
|---|---|
分子量 |
454.3 g/mol |
IUPAC名 |
8-(benzylamino)-1-[(4-bromophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H20BrN5O2/c1-25-17-18(24-20(25)23-12-14-6-4-3-5-7-14)26(2)21(29)27(19(17)28)13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,24) |
InChIキー |
HOVOSQGINWPYJW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-ethoxyphenyl)-N,3-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11576820.png)
![2-hydroxy-4-[[(E)-(3-methyl-2-oxocyclohexylidene)methyl]amino]benzoic acid](/img/structure/B11576825.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11576832.png)
![1'-[3-(dimethylamino)propyl]-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B11576833.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11576837.png)
![1-[N-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B11576838.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11576865.png)
![methyl 2-{1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11576873.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576883.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11576909.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11576921.png)
![(3E)-3-[(1-ethyl-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11576923.png)
![[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone](/img/structure/B11576924.png)
